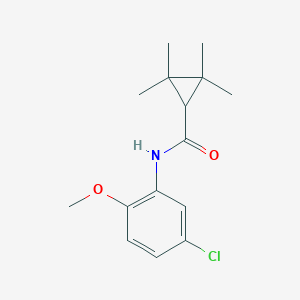
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as CTMP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of cyclopropane carboxamide derivatives and is a potent inhibitor of protein kinase R (PKR).
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide exerts its therapeutic effects by inhibiting the activity of PKR, which is a crucial component of the immune response pathway. PKR is activated in response to viral infection or cellular stress, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and subsequent inhibition of protein synthesis. This compound inhibits this pathway by binding to the catalytic domain of PKR and preventing its activation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune response. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is its potent inhibitory activity against PKR, making it a valuable tool for studying the role of PKR in various cellular processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Future Directions
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One potential avenue is the development of this compound as a therapeutic agent for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of this compound. Finally, the development of more soluble derivatives of this compound could improve its utility as a research tool.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain the pure compound.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and viral infections. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to have antiviral activity against several viruses, including hepatitis C virus and human immunodeficiency virus.
properties
Molecular Formula |
C15H20ClNO2 |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H20ClNO2/c1-14(2)12(15(14,3)4)13(18)17-10-8-9(16)6-7-11(10)19-5/h6-8,12H,1-5H3,(H,17,18) |
InChI Key |
LXGOZGHPMVIEDO-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B262087.png)

![N-(2-furylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B262089.png)
![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)




![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)